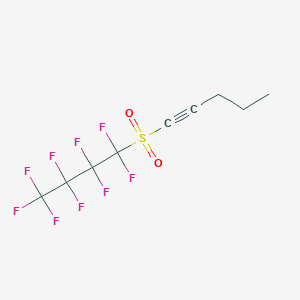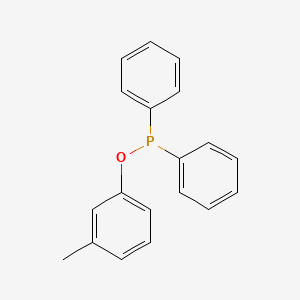
3-Methylphenyl diphenylphosphinite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylphenyl diphenylphosphinite is an organophosphorus compound with the molecular formula C19H17OP It is a member of the phosphinite family, characterized by the presence of a phosphorus atom bonded to an oxygen atom and two phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylphenyl diphenylphosphinite typically involves the reaction of chlorodiphenylphosphine with 3-methylphenol in the presence of a base. The reaction proceeds as follows: [ \text{ClPPh}_2 + \text{CH}_3\text{C}_6\text{H}_4\text{OH} \rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{OPPh}_2 + \text{HCl} ] This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphinite.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures. The product is then purified through distillation or recrystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylphenyl diphenylphosphinite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other substituents.
Coupling Reactions: It is used as a ligand in coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides or aryl halides are used in the presence of a base.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphinites.
Coupling Reactions: Coupled organic products with new carbon-phosphorus bonds.
Aplicaciones Científicas De Investigación
3-Methylphenyl diphenylphosphinite has several applications in scientific research:
Chemistry: It is used as a ligand in homogeneous catalysis, facilitating various organic transformations.
Biology: It is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Methylphenyl diphenylphosphinite involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The phosphorus atom in the compound acts as a nucleophile, attacking electrophilic centers in substrates, leading to the formation of new bonds.
Comparación Con Compuestos Similares
Dimethylphenylphosphine: Similar in structure but with two methyl groups instead of phenyl groups.
Diphenylphosphine: Lacks the methyl group on the phenyl ring.
Triphenylphosphine: Contains three phenyl groups attached to the phosphorus atom.
Uniqueness: 3-Methylphenyl diphenylphosphinite is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and steric properties. This makes it a valuable ligand in certain catalytic applications where steric hindrance and electronic effects play a crucial role.
Propiedades
Número CAS |
63389-45-7 |
|---|---|
Fórmula molecular |
C19H17OP |
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
(3-methylphenoxy)-diphenylphosphane |
InChI |
InChI=1S/C19H17OP/c1-16-9-8-10-17(15-16)20-21(18-11-4-2-5-12-18)19-13-6-3-7-14-19/h2-15H,1H3 |
Clave InChI |
WDJRVPQAENNPBO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OP(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14508422.png)
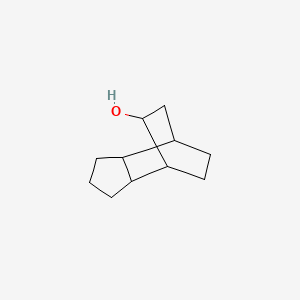



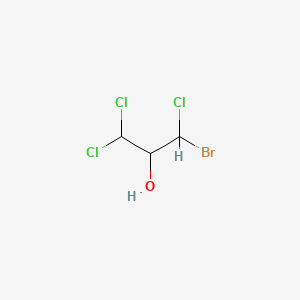

![3-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]butan-1-one](/img/structure/B14508489.png)
![2-{[(Phenylsulfanyl)methyl]amino}benzaldehyde](/img/structure/B14508497.png)
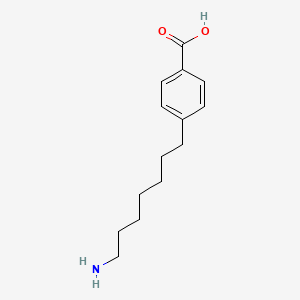
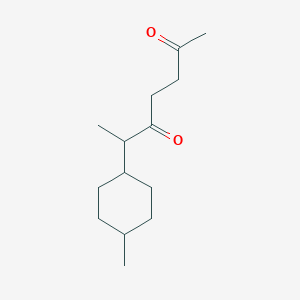
![12-Methylbicyclo[9.3.1]pentadec-11-ene-6,15-dione](/img/structure/B14508504.png)
![Silane, [[1-(ethylthio)-2-methyl-1-propenyl]oxy]trimethyl-](/img/structure/B14508507.png)
